N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
This compound features a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position and a methylene-linked 2-(thiophen-3-yl)acetamide group. Its structural complexity arises from the integration of heterocyclic systems (pyrazine, pyrazole, and thiophene), which are frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties. The thiophene ring contributes to lipophilicity and π-π stacking interactions, while the pyrazine-pyrazole system may enhance binding to kinase domains or other enzymatic targets .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-9-12(7-19-20)15-13(16-3-4-17-15)8-18-14(21)6-11-2-5-22-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPYAUQQDHRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanism of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is . It possesses a molecular weight of approximately 300.38 g/mol. The compound features a pyrazole ring and a thiophene moiety, which are known for their biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity against various cancer cell lines. In particular, derivatives that inhibit tubulin polymerization have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These compounds induce apoptosis and arrest the cell cycle in the G2/M phase, suggesting that this compound may exhibit similar mechanisms of action .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with tubulin and inhibit its polymerization. This is consistent with findings from other pyrazole derivatives that act as tubulin inhibitors, leading to disrupted mitotic processes and subsequent cancer cell death .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thiophene rings followed by coupling reactions. The synthetic pathway is crucial for obtaining compounds with high purity and yield, which are essential for biological testing.
Case Studies
In a recent study focusing on similar compounds, researchers synthesized a series of pyrazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antimicrobial properties . Although this study did not directly involve this compound, it provides insight into the potential therapeutic applications of pyrazole-containing compounds.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
Core Heterocycles: The target compound’s pyrazine core distinguishes it from thieno-pyrimidine () and quinazolinone () analogs. Pyrazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas thieno-pyrimidine systems enhance planar stacking . Pyrazole substitutions (e.g., 1-methyl group in the target compound vs. phenyl in ) influence steric bulk and metabolic stability. Methyl groups typically reduce oxidative metabolism compared to aromatic substituents .
Substituent Effects: The thiophen-3-yl acetamide group in the target compound contrasts with trifluoromethylphenyl () or fluorophenethyl () moieties. Thiophene’s sulfur atom may improve membrane permeability but could increase CYP450-mediated metabolism .
Pharmacological Implications :
- Tropomyosin receptor kinase inhibitors () and acetylcholinesterase inhibitors () highlight the versatility of acetamide derivatives in targeting diverse pathways. The target compound’s hybrid pyrazine-thiophene structure may offer dual inhibitory effects, though empirical validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
